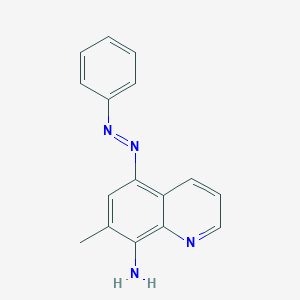
7-Methyl-5-phenyldiazenylquinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-5-phenyldiazenylquinolin-8-amine is a synthetic organic compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-phenyldiazenylquinolin-8-amine typically involves the reaction of 7-methylquinoline with diazonium salts derived from aniline derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include stannous chloride (SnCl2) and indium chloride (InCl3), which act as catalysts in the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 7-Methyl-5-phenyldiazenylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H) are used under acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
7-Methyl-5-phenyldiazenylquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of 7-Methyl-5-phenyldiazenylquinolin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Quinoline: A parent compound with a simpler structure but similar aromatic properties.
Quinoxaline: Another nitrogen-containing heterocycle with distinct biological activities.
Isoquinoline: An isomer of quinoline with different reactivity and applications.
Uniqueness: 7-Methyl-5-phenyldiazenylquinolin-8-amine stands out due to its unique combination of a quinoline core with an azo group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
7731-57-9 |
|---|---|
分子式 |
C16H14N4 |
分子量 |
262.31 g/mol |
IUPAC名 |
7-methyl-5-phenyldiazenylquinolin-8-amine |
InChI |
InChI=1S/C16H14N4/c1-11-10-14(20-19-12-6-3-2-4-7-12)13-8-5-9-18-16(13)15(11)17/h2-10H,17H2,1H3 |
InChIキー |
VBTBAMUHGMYKSN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC=NC2=C1N)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


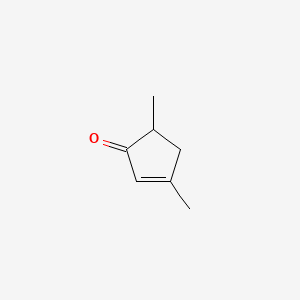
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)


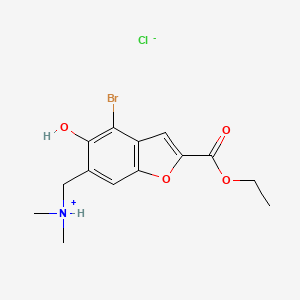


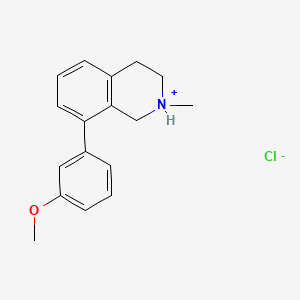
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)
![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)
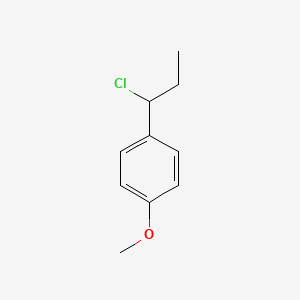
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)
